N,N-diethyl-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)12(14)9-5-6-10-11(7-9)16-8-15-10/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNJNITDVCQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166315 | |
| Record name | 1,3-Benzodioxole-5-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-86-3 | |
| Record name | N,N-Diethyl-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3,4-methylenedioxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYL-3,4-METHYLENEDIOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ05RJA28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N,N-diethyl-1,3-benzodioxole-5-carboxamide serves as a building block for more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic aromatic substitution—makes it versatile for developing new compounds.
Biology
Research has indicated potential biological activities of this compound, particularly:
- Anticancer Properties : Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.
- Antidiabetic Effects : Preliminary investigations suggest that it may influence glucose metabolism and insulin sensitivity, warranting further exploration in diabetic models.
Medicine
This compound has been explored as a therapeutic agent for various diseases. Its unique mechanism of action involves interaction with specific molecular targets, making it a candidate for drug development against conditions such as cancer and metabolic disorders .
Industry
In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in chemical manufacturing processes. Its unique chemical structure imparts distinct electronic properties that can be leveraged for innovative applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant activity against Staphylococcus aureus, suggesting its potential as a lead candidate for new antibiotic development.
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of this compound compared to standard antioxidants like ascorbic acid. While it exhibited protective effects against oxidative stress in cellular models, further modifications are suggested to enhance its efficacy.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile in synthetic reactions |
| Biology | Anticancer and antidiabetic properties | Induces apoptosis; influences glucose metabolism |
| Medicine | Therapeutic agent for various diseases | Potential drug candidate in oncology |
| Industry | Intermediate in chemical manufacturing | Unique properties for material development |
Mechanism of Action
The mechanism of action of N,N-diethyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Variations and Key Properties
Biological Activity
N,N-Diethyl-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including the Hauser-Kraus annulation which provides a polyhydroxynaphthoate skeleton. The compound's molecular formula is with a molecular mass of 221.25 g/mol. Its boiling point is approximately 130 °C at 0.1 Torr, and it has a melting point ranging from 64 to 66 °C .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antidiabetic Effects : Research indicates that benzodioxole derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, certain derivatives have shown IC50 values of 0.68 µM against α-amylase, indicating strong inhibitory potential while demonstrating minimal cytotoxicity towards normal cell lines .
- Anticancer Properties : Compounds within the benzodioxole family have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been reported to exhibit IC50 values ranging from 26 to 65 µM against multiple cancer types .
- Anti-inflammatory and Antioxidative Activities : These compounds also display antioxidative properties, contributing to their potential therapeutic applications in managing oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as α-amylase and possibly others involved in metabolic pathways.
- Cell Proliferation Modulation : By inhibiting certain pathways related to cell growth and proliferation, the compound may induce apoptosis in cancer cells.
- Oxidative Stress Induction : The compound’s ability to generate reactive oxygen species (ROS) may contribute to its anticancer effects by promoting oxidative stress within tumor cells .
Case Study 1: Antidiabetic Activity
In a study evaluating the antidiabetic potential of benzodioxole derivatives, this compound was tested in vivo using streptozotocin-induced diabetic mice. The results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .
Case Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxicity of various benzodioxole derivatives against cancer cell lines. Notably, one derivative exhibited potent activity with an IC50 value of 26 µM against breast cancer cells while showing negligible effects on normal cells .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-1,3-benzodioxole-5-carboxamide, and how can reaction yields be improved?
The synthesis of structurally related benzodioxole-carboxamide derivatives (e.g., N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide) involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines under reflux conditions. For example, yields of 20–23% were achieved using DMF as a solvent and triethylamine as a base . To improve yields, researchers might explore:
- Alternative coupling reagents (e.g., HATU, EDCI).
- Solvent optimization (e.g., dichloromethane vs. DMF).
- Temperature control to minimize side reactions. Characterization typically involves melting point analysis, H/C NMR, IR (C=O stretch at ~1650 cm), and mass spectrometry .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Purity validation requires a combination of techniques:
- Chromatography : TLC or HPLC to confirm homogeneity.
- Spectroscopy : NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.0–6.5 ppm) and absence of unreacted precursors .
- Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 69.86%, H: 4.14% for similar compounds) .
Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?
Initial screens often include:
- MTT Assay : To assess cytotoxicity in cell lines (e.g., IC determination).
- Receptor Binding Studies : For targets like histamine or neurotransmitter receptors, given structural similarities to bioactive benzodioxole derivatives .
- Enzymatic Inhibition Assays : Testing against kinases or hydrolases due to the carboxamide group’s potential interactions .
Advanced Research Questions
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model ligand-receptor interactions. For example:
- The carboxamide group may form hydrogen bonds with active-site residues (e.g., asparagine or glutamine).
- The benzodioxole ring’s lipophilicity could enhance membrane permeability . Validation requires correlating computational binding energies with experimental IC values .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation approaches include:
- Meta-Analysis : Pooling data from multiple studies to identify trends.
- Dose-Response Curves : Ensuring full-range IC measurements.
- Orthogonal Assays : Confirming results with alternate methods (e.g., SPR vs. fluorescence polarization) .
Q. How do structural modifications to the benzodioxole or carboxamide groups alter pharmacological properties?
Case studies on analogs show:
- Electron-Withdrawing Substituents (e.g., nitro groups) increase metabolic stability but may reduce solubility.
- N,N-Diethyl vs. N,N-Dimethyl : Larger alkyl groups enhance lipophilicity, impacting blood-brain barrier penetration . A comparative table for analogs:
| Substituent | LogP | IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| N,N-Diethyl | 2.8 | 150 | 0.5 |
| N,N-Dimethyl | 2.1 | 320 | 1.2 |
| N-Cyclohexyl | 3.5 | 85 | 0.2 |
Data inferred from related carboxamide derivatives .
Q. What advanced analytical techniques are critical for studying degradation products or metabolites?
- LC-HRMS : Identifies metabolites via exact mass and fragmentation patterns.
- X-ray Crystallography : Resolves degradation product structures (e.g., hydrolysis of the carboxamide to carboxylic acid) .
- NMR Kinetics : Tracks real-time stability under physiological pH/temperature .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?
Key parameters include:
- Plasma Stability : Incubate with plasma at 37°C; monitor degradation via HPLC.
- Caco-2 Permeability : Predict intestinal absorption.
- Microsomal Half-Life : Use liver microsomes to estimate hepatic clearance .
Q. What statistical models are appropriate for analyzing dose-response relationships in bioactivity studies?
- Nonlinear Regression (e.g., log(inhibitor) vs. response in GraphPad Prism).
- Hill Slope Analysis : To detect cooperativity in receptor binding.
- ANOVA with Post-Hoc Tests : For multi-group comparisons (e.g., Tukey’s test) .
Safety and Regulatory Guidance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to related carboxamides ).
- Store in airtight containers away from light to prevent benzodioxole ring oxidation.
- Dispose via hazardous waste channels compliant with EPA/DOT guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
